Arg-gly-asp

Übersicht

Beschreibung

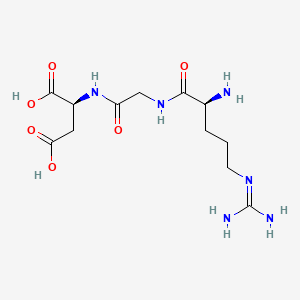

Arg-gly-asp is a tripeptide composed of the amino acids arginine, glycine, and aspartic acid. It is a significant peptide motif responsible for cell adhesion to the extracellular matrix, found in various species ranging from Drosophila to humans . This peptide sequence is recognized and bound by integrins, which are cell adhesion proteins. It is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of arginyl-glycyl-aspartic acid may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The peptide is then purified using chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Arg-gly-asp primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize the arginine residue.

Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.

Substitution: Amino acid residues can be modified using specific reagents like N-hydroxysuccinimide (NHS) esters.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for various biochemical applications .

Wissenschaftliche Forschungsanwendungen

Arg-gly-asp has a wide range of applications in scientific research:

Chemistry: It is used in the study of peptide synthesis and modification.

Biology: It plays a crucial role in cell adhesion studies and integrin signaling pathways.

Medicine: The peptide is used in drug delivery systems, particularly for targeting cancer cells.

Industry: this compound is used in the development of biomaterials and coatings that promote cell adhesion.

Wirkmechanismus

The mechanism by which arginyl-glycyl-aspartic acid exerts its effects involves binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide interacts with integrins such as αvβ3, which are involved in various cellular processes, including angiogenesis and wound healing .

Vergleich Mit ähnlichen Verbindungen

Lysyl-aspartic acid: Another dipeptide involved in cell adhesion.

Glycyl-arginine: Known for its antimicrobial and anticancer properties.

Uniqueness: Arg-gly-asp is unique due to its specific recognition by integrins and its widespread presence in extracellular matrix proteins. This specificity makes it a valuable tool in biomedical research and therapeutic applications .

Biologische Aktivität

The Arg-Gly-Asp (RGD) sequence is a critical peptide motif found in various extracellular matrix (ECM) proteins, playing a significant role in cell adhesion, migration, and signaling. This article explores the biological activity of RGD, highlighting its mechanisms of action, implications in various biological processes, and potential therapeutic applications.

Overview of RGD

Structure and Function

The RGD sequence is recognized by integrins, a family of cell surface receptors that mediate cell-extracellular matrix interactions. The binding of RGD-containing peptides to integrins facilitates various cellular responses, including adhesion, proliferation, and differentiation. The importance of this sequence is underscored by its presence in numerous ECM proteins such as fibronectin, fibrinogen, and vitronectin .

Integrin Binding

RGD peptides primarily interact with integrins like αvβ3 and α5β1. This interaction triggers intracellular signaling pathways that promote cytoskeletal rearrangement and focal adhesion formation. For instance, studies have shown that the RGD motif in the cell adhesion molecule L1 can induce neurite outgrowth through αvβ3 integrin activation .

Cell Adhesion and Migration

The biological activity of RGD extends to influencing cell adhesion dynamics. In experiments involving human sperm and hamster eggs, RGD-containing peptides significantly inhibited sperm-oolemma adhesion, demonstrating the motif's role in reproductive biology . Moreover, RGD peptides have been shown to enhance the migration of mesenchymal stem cells (MSCs), making them valuable in regenerative medicine .

Case Studies

- Sperm-Oolemma Adhesion

- Neurite Outgrowth

- Chondrogenesis Enhancement

Table 1: Summary of Biological Activities Associated with RGD Peptides

| Biological Activity | Cell Type/Model | Concentration (μM) | Effect |

|---|---|---|---|

| Sperm-Oolemma Adhesion | Human sperm and hamster eggs | 15-250 | Inhibition of adhesion |

| Neurite Outgrowth | Dorsal root ganglion cells | N/A | Induction via αvβ3 integrin |

| Chondrogenesis | Mesenchymal stem cells | N/A | Enhanced differentiation |

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.